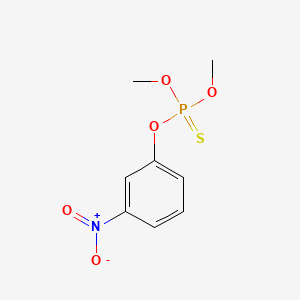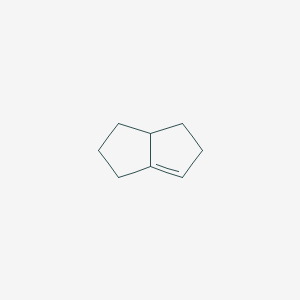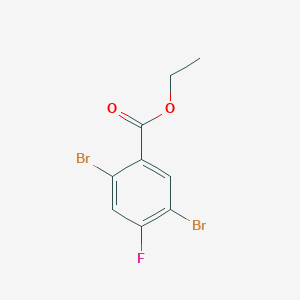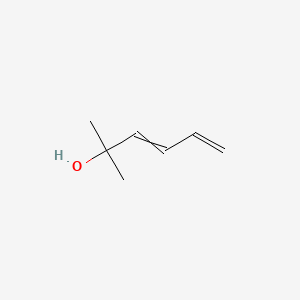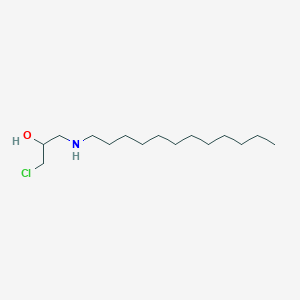
1-Chloro-3-(dodecylamino)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(dodecylamino)propan-2-OL is an organic compound with the molecular formula C15H32ClNO It is a chlorinated amino alcohol, characterized by the presence of a chloro group, a dodecylamino group, and a hydroxyl group on a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(dodecylamino)propan-2-OL can be synthesized through the reaction of dodecylamine with epichlorohydrin. The reaction typically involves the following steps:
Reaction of Dodecylamine with Epichlorohydrin: Dodecylamine is reacted with epichlorohydrin under controlled conditions to form the intermediate this compound.
Purification: The intermediate is then purified through various techniques such as distillation or recrystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(dodecylamino)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Amines or alcohols.
Applications De Recherche Scientifique
1-Chloro-3-(dodecylamino)propan-2-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-3-(dodecylamino)propan-2-OL involves its interaction with various molecular targets. The chloro group and the dodecylamino group play crucial roles in its reactivity and interaction with biological molecules. The compound can interact with enzymes, proteins, and other cellular components, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-3-(dodecylamino)propan-2-OL can be compared with other similar compounds such as:
1-Chloro-3-(hexylamino)propan-2-OL: Similar structure but with a shorter alkyl chain.
1-Chloro-3-(octylamino)propan-2-OL: Similar structure but with an octyl group instead of a dodecyl group.
1-Chloro-3-(decylamino)propan-2-OL: Similar structure but with a decyl group.
Uniqueness: The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules.
Propriétés
Numéro CAS |
1191-55-5 |
|---|---|
Formule moléculaire |
C15H32ClNO |
Poids moléculaire |
277.87 g/mol |
Nom IUPAC |
1-chloro-3-(dodecylamino)propan-2-ol |
InChI |
InChI=1S/C15H32ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-17-14-15(18)13-16/h15,17-18H,2-14H2,1H3 |
Clé InChI |
QIQJKQRBYLSPDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


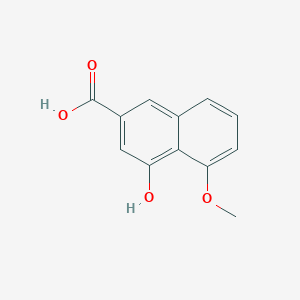


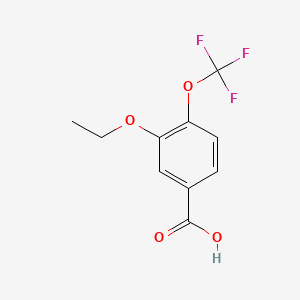
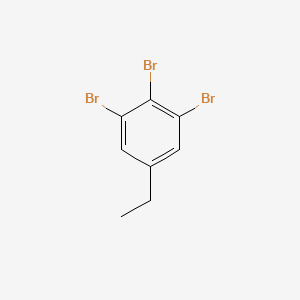
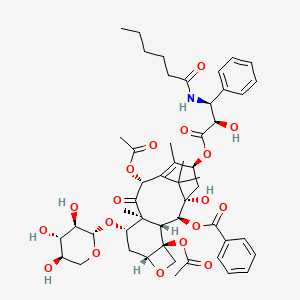
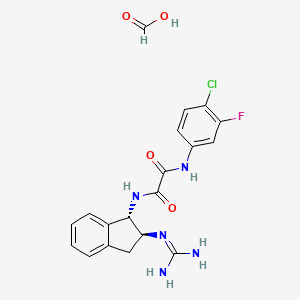

![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
